(E)-5-amino-N'-(2,5-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide
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Overview
Description
The compound is a derivative of benzaldehyde, specifically 2,5-dimethoxybenzaldehyde . Benzaldehyde derivatives are known for their wide range of applications in the field of organic chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves a condensation reaction . For instance, a Schiff base, 2-[(E)-(2,5-dimethoxybenzylidene)amino]-4-methylphenol (DMPC), was synthesized by condensation reaction of 2,5-dimethoxybenzaldehyde with 2-amino-4-methylphenol .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as FT-IR, NMR, UV/visible and ESI–MS . X-ray diffraction (XRD) method has also been used to analyze the crystal structure .
Scientific Research Applications
Synthesis and Structural Studies
- The compound is synthesized through acid-catalyzed reactions involving similar triazole derivatives, providing insights into its structure through techniques like X-ray diffraction and spectroscopy. This highlights its potential for further chemical analysis and applications in material science (Alotaibi et al., 2018).
Molecular Docking and Potential Inhibitory Action
- The compound’s derivatives have been docked with human prostaglandin reductase, suggesting possible inhibitory actions. This implies potential applications in drug design, especially in targeting specific enzymes or receptors (Nayak & Poojary, 2019).
Antioxidant Properties
- Some derivatives of the compound demonstrate significant antioxidant properties, indicating its use in developing treatments or supplements for oxidative stress-related conditions (Hussain, 2016).
Urease Inhibition and Antibacterial Activities
- Certain triazole derivatives exhibit excellent urease inhibition and significant antibacterial activities. This suggests their application in developing new antibacterial agents or treatments for infections caused by urease-producing bacteria (Hanif et al., 2012).
Applications in Energetic Materials
- Derivatives of the compound have been used in synthesizing nitrogen-rich cations for energetic materials, showing potential in explosives or propellant formulations due to their high density and thermal stability (Zhang et al., 2018).
Anti-Inflammatory and Antimicrobial Activities
- The compound and its derivatives exhibit anti-inflammatory and antimicrobial activities, suggesting their potential in pharmaceutical research for developing new anti-inflammatory and antimicrobial drugs (Labanauskas et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
3-amino-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O3/c1-20-8-3-4-9(21-2)7(5-8)6-14-17-11(19)10-15-12(13)18-16-10/h3-6H,1-2H3,(H,17,19)(H3,13,15,16,18)/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEODUPIDUKPQC-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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